molecular formula C12H20O B14632986 3-tert-Butylbicyclo[2.2.2]octan-2-one CAS No. 53482-98-7

3-tert-Butylbicyclo[2.2.2]octan-2-one

Cat. No.: B14632986
CAS No.: 53482-98-7
M. Wt: 180.29 g/mol
InChI Key: KDODVFMBKQLKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butylbicyclo[2.2.2]octan-2-one is a bicyclic organic compound characterized by a tert-butyl group attached to a bicyclo[2.2.2]octane framework. This compound is notable for its rigid structure and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylbicyclo[2.2.2]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-tert-Butylbicyclo[2.2.2]octan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for precise binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butylbicyclo[2.2.2]octan-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying steric effects and for applications requiring specific molecular interactions .

Properties

CAS No.

53482-98-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-tert-butylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C12H20O/c1-12(2,3)10-8-4-6-9(7-5-8)11(10)13/h8-10H,4-7H2,1-3H3

InChI Key

KDODVFMBKQLKQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2CCC(C1=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.